molecular formula C9H8Cl2O B1349304 2,4-Dichlorophenylacetone CAS No. 93457-07-9

2,4-Dichlorophenylacetone

Cat. No.: B1349304
CAS No.: 93457-07-9
M. Wt: 203.06 g/mol
InChI Key: ITVVHXZQWSCZBC-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylacetone: is an organic compound with the molecular formula C9H8Cl2O . It is a derivative of acetone where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in organic synthesis and various industrial processes.

Mechanism of Action

Target of Action

2,4-Dichlorophenylacetone, also known as 2,4-D, is a selective herbicide that primarily targets broadleaf weeds . It mimics natural auxin, a type of plant hormone, at the molecular level . The primary targets of 2,4-D are auxin receptors and auxin transport carriers .

Mode of Action

2,4-D interacts with its targets by binding to auxin receptors, which leads to an overstimulation of auxin-responsive genes . This interaction results in abnormal growth patterns in the targeted plants, leading to their eventual death . The compound also affects the actin cytoskeleton and increases the synthesis of plant hormones such as abscisic acid (ABA) and ethylene .

Biochemical Pathways

The biochemical pathways affected by 2,4-D primarily involve auxin signaling and response . The overexpression of auxin-responsive genes disrupts normal plant growth and development . Additionally, the compound’s action leads to an increase in the levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to the plant cells .

Pharmacokinetics

It is known that 2,4-d is highly water-soluble , which suggests that it can be readily absorbed and distributed in the environment

Result of Action

The primary result of 2,4-D’s action is the death of targeted plants due to uncontrolled growth . This uncontrolled growth is caused by the disruption of normal auxin signaling and response, leading to abnormalities in plant development . On a cellular level, 2,4-D can cause changes in the actin cytoskeleton and increased levels of ROS, leading to oxidative stress and cellular damage .

Action Environment

The action of 2,4-D can be influenced by various environmental factors. For instance, the compound’s water solubility means that it can be easily transported in the environment, potentially affecting non-target organisms . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment

Biochemical Analysis

Biochemical Properties

2,4-Dichlorophenylacetone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in the modulation of metabolic pathways and the alteration of cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK pathway. This activation can result in changes in gene expression, promoting the expression of genes involved in stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in conformational changes in the target molecules, affecting their function. For example, this compound can bind to tubulin, a protein involved in microtubule formation, leading to the disruption of the microtubule network and subsequent cellular toxicity. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to the formation of degradation products with different biochemical properties. Studies have shown that this compound can undergo hydrolysis and oxidation, resulting in the formation of chlorinated byproducts. These degradation products can have distinct effects on cellular function, including long-term impacts on cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. Studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. These toxic effects are often dose-dependent, with threshold levels above which adverse effects become pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the body. Additionally, this compound can affect the activity of other metabolic enzymes, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylacetone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants for several hours to achieve a high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenylacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dichlorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2,4-dichlorophenylethanol when treated with reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: 2,4-Dichlorophenylacetic acid.

    Reduction: 2,4-Dichlorophenylethanol.

    Substitution: Various substituted phenylacetones depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorophenylacetone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features but different applications.

    2,4-Dichlorobenzyl alcohol: Another derivative of 2,4-dichlorobenzene with distinct chemical properties.

    2,4-Dichlorophenylacetic acid: An oxidation product of 2,4-dichlorophenylacetone with applications in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and chemical properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVVHXZQWSCZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370125
Record name 2,4-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93457-07-9
Record name 1-(2,4-Dichlorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93457-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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